1-Methyl-2-(pent-4-en-1-yl)-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
683799-95-3 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-methyl-2-pent-4-enylindole |
InChI |
InChI=1S/C14H17N/c1-3-4-5-9-13-11-12-8-6-7-10-14(12)15(13)2/h3,6-8,10-11H,1,4-5,9H2,2H3 |
InChI Key |
KARZVIJDVBTITL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCCC=C |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 1 Methyl 2 Pent 4 En 1 Yl 1h Indole
Reactions at the Indole (B1671886) Nucleus
The reactivity of the indole core is largely dictated by the high electron density of the pyrrolic ring, making it highly susceptible to electrophilic attack while generally resistant to nucleophilic substitution unless activated. The presence of the N-methyl group and the C2-pentenyl substituent significantly influences the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Patterns on the Indole Ring
The indole nucleus is exceptionally reactive towards electrophiles, with substitution occurring preferentially on the pyrrole (B145914) ring. wikipedia.org The site of electrophilic attack is predominantly the C3 position, which is estimated to be up to 10¹³ times more reactive than a position on a benzene (B151609) ring. wikipedia.org This pronounced reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the arenium ion) formed upon attack at C3. bhu.ac.inquora.com Delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring makes this pathway highly favorable. bhu.ac.in
For 1-Methyl-2-(pent-4-en-1-yl)-1H-indole, the N1 position is blocked by a methyl group, and the C2 position is occupied by the pentenyl side chain. Consequently, electrophilic aromatic substitution will almost exclusively occur at the vacant and highly activated C3 position. bhu.ac.in Should the C3 position become occupied, subsequent electrophilic attack, requiring more forcing conditions, would likely target the C6 position on the benzene ring. bhu.ac.in
Common electrophilic substitution reactions applicable to this molecule include:
Nitration: Typically carried out with non-acidic nitrating agents like benzoyl nitrate (B79036) to avoid polymerization, yielding the 3-nitro derivative. bhu.ac.in
Halogenation: Reactions with reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride would introduce a halogen atom at the C3 position.
Friedel-Crafts Acylation: This reaction, often using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst, would result in the formation of a 3-acylindole.
Vilsmeier-Haack Formylation: Treatment with phosphorus oxychloride and dimethylformamide introduces a formyl group at C3. wikipedia.org
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent Example | Predicted Major Product at C3 |
| Nitration | Benzoyl nitrate | 3-Nitro-1-methyl-2-(pent-4-en-1-yl)-1H-indole |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1-methyl-2-(pent-4-en-1-yl)-1H-indole |
| Acylation | Acetyl chloride / AlCl₃ | 1-(1-Methyl-2-(pent-4-en-1-yl)-1H-indol-3-yl)ethan-1-one |
| Formylation | POCl₃, DMF | This compound-3-carbaldehyde |
Nucleophilic Functionalization at Indole Carbon and Nitrogen Atoms
The electron-rich nature of the indole ring makes it inherently resistant to direct nucleophilic aromatic substitution. The nitrogen atom in this compound already bears an alkyl group, precluding simple N-alkylation or N-acylation reactions that are common for 1H-indoles. pharmaguideline.com
Nucleophilic substitution at the carbon atoms of the indole nucleus is generally challenging and requires specific activating groups. nii.ac.jp For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the methoxy (B1213986) group at the N1 position can be displaced by various nucleophiles, leading to substitution at the C2 position. nii.ac.jp In the case of this compound, there are no such activating groups or suitable leaving groups on the indole nucleus itself. Therefore, direct nucleophilic attack on the carbons of the indole ring is not a facile process under standard conditions.
However, functionalization can be achieved through indirect methods. For example, deprotonation of the methyl group on a related compound, 2,3-dimethylindole, with a strong base like n-butyllithium, followed by reaction with an electrophile, allows for functionalization at the C2-methyl group. A similar strategy could potentially be applied to the allylic protons of the pentenyl side chain.
Oxidative and Reductive Transformations of the Indole System
The indole ring is susceptible to both oxidation and reduction, which can selectively target either the pyrrole or the benzene portion of the molecule.
Oxidation: The C2=C3 double bond of the pyrrole ring is prone to oxidative cleavage. bhu.ac.in Oxidation of indoles can yield a variety of products depending on the oxidant and reaction conditions. Simple oxidants like N-bromosuccinimide can convert indoles into oxindoles. wikipedia.orgresearchgate.net In the case of this compound, oxidation would likely form the corresponding 1-methyl-2-(pent-4-en-1-yl)indolin-2-one. Studies on the electrooxidation of N-methylindole have shown that it leads to the formation of soluble oligomers, specifically an asymmetric cyclic trimer. rsc.org Enzymatic oxidation of 1-methylindole (B147185) has been reported to be slow compared to unsubstituted indole, suggesting the N-methyl group provides some steric hindrance or alters the electronic properties affecting the reaction. nih.gov
Reduction: The indole nucleus can be selectively reduced. Catalytic hydrogenation over platinum or palladium catalysts typically results in the reduction of both the pyrrole and benzene rings, yielding octahydroindole derivatives. uop.edu.pk However, selective reduction of the pyrrole ring is achievable using specific reagents. Treatment with zinc in hydrochloric acid or with borane (B79455) complexes in the presence of trifluoroacetic acid can reduce the indole to the corresponding indoline (B122111) (2,3-dihydroindole). pharmaguideline.comgoogle.com Conversely, reduction with lithium in liquid ammonia (B1221849) (a Birch reduction) tends to reduce the benzene ring, affording 4,7-dihydroindole derivatives. bhu.ac.in
Table 2: Common Oxidative and Reductive Transformations
| Transformation | Reagent Example | Expected Major Product |
| Oxidation | m-CPBA or NBS | 1-Methyl-2-(pent-4-en-1-yl)indolin-2-one |
| Pyrrole Ring Reduction | Zn/HCl or BH₃·TFA | 1-Methyl-2-(pent-4-en-1-yl)indoline |
| Full Reduction | H₂, PtO₂ | 1-Methyl-2-(pent-4-en-1-yl)octahydro-1H-indole |
| Benzene Ring Reduction | Li, liq. NH₃ | 1-Methyl-2-(pent-4-en-1-yl)-4,5,6,7-tetrahydro-1H-indole |
Reactions Involving the Pent-4-en-1-yl Alkenyl Side Chain
The terminal double bond of the pent-4-en-1-yl side chain behaves as a typical alkene, undergoing addition reactions and participating in intramolecular cyclizations.
Electrophilic Addition Reactions to the Olefin
The terminal alkene of the C2 side chain is susceptible to electrophilic addition. These reactions are governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, while the halide (X) adds to the carbon atom with fewer hydrogen atoms. byjus.comlibretexts.org This regioselectivity is dictated by the formation of the more stable carbocation intermediate. masterorganicchemistry.comunizin.org
In the case of this compound, the terminal double bond is between C4' and C5' of the pentenyl chain. Addition of an electrophile like HBr would proceed via protonation at the C5' position (which has two hydrogens) to form a more stable secondary carbocation at the C4' position. Subsequent attack by the bromide nucleophile on this carbocation yields the Markovnikov product.
Table 3: Predicted Products of Electrophilic Addition to the Side Chain
| Reaction | Reagent | Predicted Major Product |
| Hydrobromination | HBr | 2-(4-Bromopentyl)-1-methyl-1H-indole |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 5-(1-Methyl-1H-indol-2-yl)pentan-2-ol |
| Halogenation | Br₂ | 2-(4,5-Dibromopentyl)-1-methyl-1H-indole |
Radical Addition and Cyclization Reactions
The pentenyl side chain can participate in radical reactions. A key transformation in this category is intramolecular radical cyclization, where a radical generated on the indole nucleus or the side chain attacks the double bond. Research has demonstrated that o-alkenylphenyl isocyanides can undergo tin-mediated radical cyclization to form indoles, showcasing the feasibility of forming a new ring by connecting an alkenyl side chain to an aromatic system. nih.gov
For this compound, a radical could be initiated at the C3 position of the indole. This radical could then attack the terminal double bond of the side chain. According to Baldwin's rules, a 6-endo-trig cyclization would be favored, leading to the formation of a six-membered ring fused to the indole nucleus. This type of transformation can lead to complex polycyclic indole structures. For instance, photo-induced reductive Heck cyclizations have been used to create polycyclic indolinyl compounds from N-benzoylindoles with appropriate side chains, proceeding through a radical cyclization mechanism. nih.gov These reactions often utilize a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as tributyltin hydride. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)
The dual functionality of this compound allows it to participate in cycloaddition reactions involving either the indole core or the terminal alkene. The indole C2-C3 double bond can act as a dienophile or participate in photochemical cycloadditions, while the pentenyl group's terminal double bond can serve as a dienophile in Diels-Alder reactions. masterorganicchemistry.com
Diels-Alder Reactions: The terminal alkene of the pent-4-en-1-yl side chain can function as a dienophile in [4+2] cycloaddition reactions with a suitable conjugated diene. wikipedia.orgorganic-chemistry.org The reaction's efficiency is typically enhanced when the dienophile has electron-withdrawing groups, which is not the case for the simple alkene in this molecule. masterorganicchemistry.comorganic-chemistry.org However, the reaction can still proceed, leading to the formation of a substituted cyclohexene (B86901) ring appended to the indole core via the alkyl chain. wikipedia.org Conversely, the indole nucleus itself, particularly when activated, can participate as the 2π component in Diels-Alder reactions. nih.govresearchgate.net For instance, visible-light mediated intermolecular [2+2] cycloaddition of indoles with alkenes has been shown to be a viable strategy for creating complex, sp3-rich cyclobutane-fused structures. nih.gov
[2+2] Cycloadditions: The C2-C3 double bond of the indole nucleus can undergo [2+2] cycloaddition reactions, typically under photochemical or electrochemical conditions, to form cyclobutane-fused indolines. nih.govrsc.org These reactions are a powerful method for building molecular complexity and accessing architecturally interesting scaffolds. nih.gov For example, electrochemical methods have been developed for the regioselective [2+2] cyclization of N-acyl indoles with alkynes, yielding cyclobutene-fused indolines under mild, oxidant-free conditions. rsc.org Photocatalytic methods using visible light can also achieve intermolecular [2+2] cycloadditions between indoles and alkenes with high regio- and diastereoselectivity. nih.gov
| Reaction Type | Reacting Moiety | Partner Reagent | Key Product Feature | Relevant Conditions |
|---|---|---|---|---|
| Diels-Alder [4+2] | Terminal Alkene | Conjugated Diene | Cyclohexene ring | Thermal or Lewis Acid Catalysis wikipedia.org |
| Diels-Alder [4+2] | Indole C2-C3 Bond | Electron-poor Diene | Tetrahydrocarbazole core nih.gov | High Temperature/Pressure or Photocatalysis nih.gov |
| [2+2] Cycloaddition | Indole C2-C3 Bond | Alkene/Alkyne | Cyclobutane/Cyclobutene fused to Indoline nih.govrsc.org | Photochemical or Electrochemical nih.govrsc.org |
Oxidation Reactions of the Alkene (e.g., epoxidation, dihydroxylation, ozonolysis)
The terminal alkene of the pent-4-en-1-yl side chain is susceptible to a range of oxidative transformations, providing a pathway to introduce new functional groups.
Epoxidation: The conversion of the terminal alkene to an epoxide creates a reactive three-membered ring, a versatile intermediate for further synthesis. mdpi.com This transformation can be achieved using various oxidizing agents. Peroxyacids are common reagents for this purpose. Furthermore, enzymatic methods using peroxygenases offer a green alternative, catalyzing the selective epoxidation of terminal alkenes with hydrogen peroxide as the cosubstrate. mdpi.comcsic.es Metal-free methods, such as those employing polydioxirane, have also been developed for the efficient and selective epoxidation of terminal alkenes under mild conditions. researchgate.net
Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol) through dihydroxylation. This process can be controlled to produce either syn or anti diastereomers. Syn-dihydroxylation is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. wikipedia.orglibretexts.orglibretexts.org To mitigate the toxicity and expense of osmium tetroxide, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation. wikipedia.org Anti-dihydroxylation is typically accomplished via the epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.org
Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the carbon-carbon double bond. wikipedia.org Treatment of this compound with ozone (O₃) would break the terminal C=C bond. The outcome of the reaction depends on the workup conditions. A reductive workup (e.g., with zinc dust or dimethyl sulfide) would yield an aldehyde, specifically 4-(1-methyl-1H-indol-2-yl)butanal. An oxidative workup would produce the corresponding carboxylic acid. This reaction demonstrates the robustness of the indole ring and the trifluoroborate group to oxidation by ozone under specific conditions. nih.gov
| Reaction Type | Reagent(s) | Product Functional Group | Stereochemistry |
|---|---|---|---|
| Epoxidation | Peroxyacids (e.g., m-CPBA) or UPOs/H₂O₂ mdpi.comcsic.es | Epoxide | N/A |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃/H₂O wikipedia.org | Vicinal Diol | Syn |
| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ libretexts.org | Vicinal Diol | Anti |
| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or DMS wikipedia.org | Aldehyde | N/A (Cleavage) |
| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ wikipedia.org | Carboxylic Acid | N/A (Cleavage) |
Polymerization Potential of the Terminal Alkene
The presence of a terminal vinyl group on the pentenyl side chain introduces the potential for this compound to act as a monomer in polymerization reactions. Vinylindole derivatives have been successfully polymerized using both free-radical and anionic catalysts. tandfonline.comyidu.edu.cn For instance, monomers like 5-vinyl-N-benzylindole have been polymerized using initiators such as azobisisobutyronitrile (AIBN) for free-radical polymerization or butyllithium (B86547) (BuLi) for anionic polymerization. tandfonline.comyidu.edu.cn
The resulting polymers would feature a polyalkane backbone with pendant 2-(1-methyl-1H-indol-2-yl)propyl groups. Such indole-grafted polymers are of interest due to the unique electronic and biological properties associated with the indole moiety. rsc.org The specific properties of the polymer, such as its molecular weight and dispersity, would depend on the polymerization method and conditions employed. The indole group itself can influence the polymerization process and the properties of the final material. For example, polyindole has been used to enhance the electrical conductivity of multiwalled carbon nanotubes. acs.org
Intermolecular and Intramolecular Reactions Involving Both Moieties
The true synthetic versatility of this compound is realized in reactions that engage both the indole nucleus and the pentenyl side chain, enabling the construction of complex polycyclic systems.
Annulation and Rearrangement Processes
Annulation: Annulation reactions involve the formation of a new ring onto an existing structure. scripps.edu The subject molecule is an ideal substrate for intramolecular annulation reactions that could form a new ring fused to the indole core. For example, an intramolecular Friedel-Crafts-type acylation could occur if the terminal alkene were first converted to a carboxylic acid. youtube.com More advanced metal-catalyzed processes could also be envisioned. Intramolecular dearomative oxidative coupling reactions, often mediated by iodine, can be used to form spiro or fused ring systems by linking a nucleophilic center on a side chain to the C2 or C3 position of the indole. acs.org A classic example of annulation is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. youtube.com
Rearrangement: The structure could potentially undergo rearrangement reactions under certain conditions, such as treatment with strong acids. While simple alkyl shifts are common in carbocation chemistry, more complex rearrangements involving the indole nucleus are also known. youtube.com For example, in some indole syntheses, 1,2-phenyl migration from a trisubstituted alkene has been observed. rsc.org The interaction between the side chain and the indole ring could facilitate skeletal rearrangements leading to novel heterocyclic frameworks.
Cascade Reactions Exploiting Dual Functionality
Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity. rsc.org this compound is well-suited for designing cascade sequences.
A hypothetical cascade could be initiated by the reaction of the terminal alkene. For example, epoxidation of the alkene followed by acid-catalyzed ring-opening by the indole C3-position acting as a nucleophile would result in the formation of a new six-membered ring fused at the 2 and 3 positions of the indole, creating a tetrahydro-γ-carboline derivative. A similar strategy has been described for the synthesis of indoles from 2-alkenylanilines, which proceeds through an oxidation-intramolecular cyclization-elimination sequence. nih.gov
Another potential cascade involves metal catalysis. A copper-catalyzed sequential dehydrogenation/aza-Michael addition/annulation cascade has been used to construct N-alkyl 2-arylindoles from saturated ketones and 2-arylethynylanilines, demonstrating the power of cascade processes to form multiple bonds and rings in one pot. acs.org A similar strategy could be adapted, for instance, by using a palladium catalyst to achieve an intramolecular Heck-type reaction, where the indole C3-H bond adds across the terminal alkene, leading to a polycyclic product.
Mechanistic Investigations of Reactions Involving 1 Methyl 2 Pent 4 En 1 Yl 1h Indole
Elucidation of Reaction Pathways and Transition States
Understanding the detailed pathway from reactants to products involves identifying all transient species, including transition states and intermediates. This is crucial for controlling and optimizing chemical reactions.
Kinetic studies are a cornerstone of mechanistic elucidation, providing quantitative data on reaction rates and their dependence on various parameters. For reactions involving 1-Methyl-2-(pent-4-en-1-yl)-1H-indole, such as acid-catalyzed intramolecular cyclization, kinetic experiments would be designed to determine the reaction order with respect to the substrate, acid catalyst, and any other reagents.
While specific kinetic data for the cyclization of this compound is not extensively documented in the literature, analogous systems provide a framework for what would be expected. For instance, kinetic studies on the nitrosation of 3-substituted indoles have shown an equilibrium between reactants and the 1-nitroso derivative, with reaction rates being surprisingly insensitive to medium acidity, suggesting complex mechanistic pathways. rsc.org Similarly, mechanistic investigations into the base-promoted cycloselenoetherification of pent-4-en-1-ol demonstrated that the reaction is facilitated by hydrogen bonding between the base and the substrate's hydroxyl group. nih.gov
A hypothetical kinetic study on the acid-catalyzed cyclization of this compound might involve monitoring the disappearance of the starting material or the appearance of the cyclized tetrahydrocarbazole product over time using techniques like UV-Vis spectrophotometry or NMR spectroscopy. nih.govnih.gov The rate law derived from such data would help distinguish between possible mechanisms, such as a stepwise process involving a stable carbocation intermediate versus a more concerted pathway.
Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Cyclization
| Experiment | [Substrate] (M) | [H+] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.01 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.02 | 4.8 x 10⁻⁵ |
This interactive table presents hypothetical data illustrating how reaction rates might change with reactant concentrations, which would be used to determine the reaction's rate law.
Isotope labeling is a powerful technique for tracing the fate of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps. thieme-connect.de By strategically replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C or deuterium), one can follow its path and elucidate the reaction mechanism. kit.edunih.gov
For an intramolecular cyclization, one could synthesize the starting material with a ¹³C label at the terminal carbon of the pentenyl chain. After the reaction, the position of the ¹³C label in the resulting tetrahydrocarbazole product, determined by ¹³C NMR or mass spectrometry, would confirm whether the proposed bond formation occurred as expected. nih.govscienceinfo.com
Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate is compared between the normal substrate and one where a hydrogen atom at a key position is replaced by deuterium, can reveal whether a C-H bond is broken in the rate-determining step. nih.gov For example, in a palladium-catalyzed oxidative cyclization, a significant KIE upon deuterating the C3 position of the indole (B1671886) ring would suggest that C-H activation at this position is part of the rate-limiting step. nih.gov
Many reactions proceed through short-lived, unstable intermediates. Their direct detection and characterization provide invaluable mechanistic information. In the context of reactions involving this compound, electrophilic addition to the indole C3 position or the pentenyl double bond could generate carbocationic intermediates.
In catalytic cycles, intermediates can sometimes be stable enough for characterization. For example, in rhodium-catalyzed Friedel-Crafts reactions of indoles, key intermediates such as metal-aci-nitro and metal-adduct complexes have been successfully detected and characterized by NMR spectroscopy, providing a detailed picture of the catalytic cycle. nih.gov Similarly, in nickel-catalyzed alkylations, radical clock experiments and EPR measurements have been used to suggest the involvement of alkyl radical and Ni(I)/Ni(III) intermediates. rsc.org For the cyclization of our target molecule, techniques like low-temperature NMR or trapping experiments could be employed to capture and identify transient species, such as a putative palladium-alkyl intermediate in a Pd-catalyzed cyclization. acs.org
Role of Catalysis in Directing Reaction Selectivity and Efficiency
Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. nih.gov For this compound, the indole nucleus can undergo electrophilic substitution, while the alkene can participate in a wide range of transition-metal-catalyzed reactions.
Palladium catalysis is particularly effective for the cyclization of alkenyl indoles. Studies have shown that Pd(II) complexes can catalyze the oxidative cyclization of 2-(4-pentenyl)indoles to form tetrahydrocarbazoles. acs.org The mechanism likely involves coordination of the palladium catalyst to the pentenyl double bond, followed by nucleophilic attack from the electron-rich indole C3-position. This forms a six-membered ring and a Pd-C bond, which can then undergo further reactions like carboalkoxylation in the presence of carbon monoxide and an alcohol. acs.org
Similarly, copper catalysts are widely used for various indole alkylation reactions. researchgate.net A copper(II) catalyst, for instance, could be used to promote a radical cyclization of the pentenyl chain onto the indole ring. The choice of catalyst and ligands is crucial; different metal catalysts like gold and platinum can lead to different cyclized products from the same starting material by proceeding through different intermediates, such as Wagner-Meerwein shifts versus metal-carbene intermediates. rsc.org
Table 2: Catalyst Systems for Indole Functionalization
| Catalyst System | Reaction Type | Probable Intermediate | Reference |
|---|---|---|---|
| PdCl₂(CH₃CN)₂ / CuCl₂ | Oxidative Cyclization/Carbonylation | Pd(II)-alkyl | acs.org |
| Co(acac)₃ / Triphos | Reductive C-H Alkylation | Aldehyde | |
| NiBr₂ / bpy | C-H Alkylation | Ni(I)/Ni(III) | rsc.org |
| AuCl(PPh₃)/AgBF₄ | Cyclization/1,2-Migration | π-Alkyne Gold Complex | rsc.org |
This interactive table summarizes various catalyst systems that could be applied to reactions of this compound and their likely modes of action.
Understanding Regioselectivity and Stereoselectivity in Complex Transformations
When a molecule has multiple reactive sites, controlling which site reacts (regioselectivity) and the spatial orientation of the new bonds (stereoselectivity) is a major challenge. This compound presents such challenges. The indole ring has two primary nucleophilic sites, C3 and N1, while the pentenyl chain offers a site for addition reactions. nih.govnih.gov
In electrophilic additions, the inherent electronic properties of the indole ring strongly favor attack at the C3 position to avoid disrupting the aromaticity of the benzene (B151609) portion of the molecule. nih.gov However, intramolecular reactions introduce geometric constraints. The five-carbon tether in this compound is perfectly suited for a 6-endo-trig cyclization, where the C3-position of the indole attacks the internal carbon of the double bond, leading to a six-membered ring fused to the indole. This is a common and often favored pathway in the cyclization of 2-alkenyl indoles. acs.org
Stereoselectivity arises when new chiral centers are formed. youtube.comstackexchange.com In the cyclization of this compound, a new stereocenter is created where the pentenyl chain attaches to the indole ring. The use of chiral catalysts can induce enantioselectivity, favoring the formation of one enantiomer over the other. For example, cobalt-catalyzed hydroalkylation reactions have been shown to generate chiral α,α-dialkyl indoles with high enantioselectivity, with the stereochemical outcome dictated by steric interactions between the substrate and the chiral ligand in the transition state. nih.gov
Theoretical Frameworks for Mechanistic Understanding
Theoretical models provide a powerful lens for interpreting and predicting chemical reactivity. acs.org
Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org In this compound, the HOMO is primarily located on the electron-rich indole ring, specifically at the C2-C3 double bond, making this site highly nucleophilic. youtube.comlibretexts.org The LUMO of an electrophile (like H⁺ or a metal-activated species) will interact with this HOMO. For an intramolecular reaction, the HOMO of the indole attacks the LUMO associated with the alkene, which would be a π* anti-bonding orbital. The energy gap and orbital overlap between these frontier orbitals determine the feasibility and rate of the reaction. numberanalytics.com
Hard and Soft Acids and Bases (HSAB) Theory: The HSAB principle states that hard acids prefer to react with hard bases, and soft acids with soft bases. scienceinfo.comwikipedia.org This can predict regioselectivity. The indole C3 position is considered a soft nucleophilic site, while the nitrogen atom is harder. Therefore, soft electrophiles (like Pd(II) or I⁺) will preferentially react at C3, whereas harder electrophiles might show more N-alkylation. numberanalytics.comkhanacademy.org The terminal alkene is also a soft nucleophile. This principle helps rationalize why soft metal catalysts like palladium are so effective at activating the alkene for attack by the soft C3 position of the indole. wikipedia.org
By combining these theoretical frameworks with experimental data, a comprehensive picture of the reaction mechanisms involving this compound can be developed, paving the way for the rational design of new synthetic transformations.
Computational and Theoretical Studies of 1 Methyl 2 Pent 4 En 1 Yl 1h Indole
Electronic Structure Calculations and Analysis
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methyl-2-(pent-4-en-1-yl)-1H-indole, these calculations reveal how the distribution of electrons influences its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. DFT studies on indole (B1671886) derivatives have demonstrated that the B3LYP functional combined with a 6-31G* or higher basis set provides reliable results for geometry optimization and energy calculations. inpressco.comnih.gov For this compound, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, and bond angles.
| Property | Calculated Value | Methodology | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | ~4-5 eV | DFT/B3LYP/6-311G++(d,p) | researchgate.net |
| Dipole Moment | ~2-3 D | DFT/B3LYP/6-31G* | General observation for similar molecules |
Molecular Orbitals and Reactivity Prediction (e.g., HOMO-LUMO analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will also be distributed over the aromatic system. The electron-donating nature of the methyl and pentenyl groups would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO gap for similar indole derivatives is typically in the range of 4-5 eV, suggesting good kinetic stability. researchgate.net A smaller HOMO-LUMO gap would imply higher reactivity.
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high electron density (negative potential) localized around the indole nitrogen and the C3 position of the indole ring, which are known to be nucleophilic centers in indole chemistry. The presence of the alkyl substituents would further enhance the electron density of the indole system. The terminal double bond of the pentenyl side chain would also represent a region of increased electron density.
Conformational Analysis and Molecular Dynamics Simulations
Rotational Barriers of the Pentenyl Side Chain
The pentenyl side chain attached to the C2 position of the indole ring possesses several rotatable single bonds, leading to a large number of possible conformations. The rotation around these bonds is not entirely free, as it is hindered by energetic barriers. These rotational barriers arise from steric hindrance and electronic effects between different parts of the molecule.
A detailed conformational analysis would involve systematically rotating each dihedral angle of the pentenyl chain and calculating the corresponding energy to map out the potential energy surface. This would identify the low-energy conformers and the transition states connecting them. While specific calculations for this compound are not available, studies on similar long-chain alkyl substituents on aromatic rings suggest that the energy barriers for rotation of C-C single bonds are typically in the range of 2-5 kcal/mol. The rotation around the bond connecting the pentenyl chain to the indole ring would be of particular interest, as it would be influenced by steric interactions with the 1-methyl group and the N-H proton of the pyrrole (B145914) ring.
| Bond | Estimated Rotational Barrier (kcal/mol) | Contributing Factors |
|---|---|---|
| Indole-Cα | 3 - 6 | Steric hindrance with 1-methyl group and indole ring |
| Cα-Cβ | 2 - 4 | Standard alkyl chain rotational barrier |
| Cβ-Cγ | 2 - 4 | Standard alkyl chain rotational barrier |
| Cγ-Cδ | 2 - 4 | Standard alkyl chain rotational barrier |
Flexibility of the Indole Ring System
The indole ring itself is a relatively rigid bicyclic aromatic system. However, it is not perfectly planar and can exhibit some degree of flexibility, such as out-of-plane puckering. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the indole ring and the attached side chain over time. nih.gov
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the accessible conformations of the molecule at a given temperature. researchgate.net The simulation would show the fluctuations in bond lengths, bond angles, and dihedral angles, providing a measure of the flexibility of both the indole ring and the pentenyl side chain. It is expected that the pentenyl chain would exhibit significant conformational flexibility, rapidly sampling a wide range of shapes, while the indole core would remain relatively rigid. The interaction with solvent molecules would also play a role in stabilizing certain conformations.
Prediction of Spectroscopic Properties (e.g., UV-Vis absorption, NMR chemical shifts for theoretical interpretation)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and understanding electronic structure. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for this purpose with indole derivatives. researchgate.netdergipark.org.tr
UV-Vis Absorption: The electronic absorption spectra of indole derivatives, which determine their color and interaction with light, are typically calculated using TD-DFT. researchgate.netnih.gov These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π → π* transitions. nih.govresearchgate.net For instance, studies on various indole-containing dyes have successfully correlated TD-DFT calculations with experimental UV-Vis spectra, even accounting for solvent effects. nih.gov The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is crucial for achieving good agreement with experimental values. researchgate.netdergipark.org.tr For this compound, such calculations would elucidate how the N-methyl and C2-alkenyl substituents influence the electronic transitions within the indole chromophore.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, aiding in the structural confirmation of synthesized molecules. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is highly effective for this. dergipark.org.trnih.gov Theoretical chemical shifts have been calculated for 1-methylindole (B147185) and other derivatives, showing good correlation with experimental data. dergipark.org.trbeilstein-journals.org These calculations help assign specific resonances and understand how the electronic environment of each nucleus is affected by the molecular structure.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
This table is for illustrative purposes to show the typical output of computational predictions, as specific data for this compound is not available in the searched literature.
| Property | Predicted Value | Method |
| UV-Vis | ||
| λmax | ~285 nm | TD-DFT B3LYP/6-311+G(d,p) |
| Dominant Transition | π → π* | TD-DFT |
| ¹³C NMR | ||
| C2 | ~140 ppm | GIAO-DFT B3LYP/6-311G(d,p) |
| C3 | ~101 ppm | GIAO-DFT B3LYP/6-311G(d,p) |
| N-CH₃ | ~31 ppm | GIAO-DFT B3LYP/6-311G(d,p) |
| ¹H NMR | ||
| H3 | ~6.3 ppm | GIAO-DFT B3LYP/6-311G(d,p) |
| N-CH₃ | ~3.7 ppm | GIAO-DFT B3LYP/6-311G(d,p) |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a critical tool for elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states. For indole chemistry, these studies provide insight into reactivity, regioselectivity, and the influence of catalysts.
Reaction Mechanisms: DFT calculations are widely used to map the potential energy surfaces of reactions involving indoles. nih.govacs.org For example, the mechanism of electrophilic substitution, a cornerstone of indole reactivity, has been explored computationally. These studies calculate the relative energies of intermediates formed by attack at different positions (e.g., C2 vs. C3), explaining the observed regioselectivity. ic.ac.uk The preference for C3 substitution is often rationalized by the greater stability of the resulting intermediate, which preserves the aromaticity of the benzene (B151609) ring. ic.ac.uk For this compound, a key reaction to model would be an intramolecular electrophilic cyclization, where the terminal alkene of the pentenyl chain could potentially react with the C3 position of the indole ring.
Transition State Analysis: Identifying the transition state (TS) is key to understanding the kinetics of a reaction. Computational methods are used to locate the geometry of the TS and calculate its energy, which corresponds to the reaction's activation barrier. nih.govcopernicus.org For instance, in the Rh(II)-catalyzed C-H insertion of indoles, DFT calculations identified a three-centered hydride transfer-like transition state. acs.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface. copernicus.org Advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed for enzymatic reactions, such as the oxidation of tryptophan by indoleamine 2,3-dioxygenase, to model the reaction within the complex protein environment. nih.gov
Table 2: Hypothetical Calculated Energetics for a Reaction of this compound
This table is for illustrative purposes, modeling a hypothetical intramolecular cyclization. The values represent the kind of data generated in mechanistic studies. Energies are relative to the reactant.
| Species | Description | Relative Free Energy (kcal/mol) | Computational Method |
| Reactant | This compound | 0.0 | DFT (B3LYP/6-31G(d)) |
| TS1 | Transition state for C3-alkene cyclization | +25.4 | DFT (B3LYP/6-31G(d)) |
| Intermediate | Cyclized carbocation intermediate | +15.2 | DFT (B3LYP/6-31G(d)) |
| TS2 | Transition state for deprotonation | +18.7 | DFT (B3LYP/6-31G(d)) |
| Product | Cyclized product | -5.8 | DFT (B3LYP/6-31G(d)) |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Sophisticated Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For a molecule like 1-Methyl-2-(pent-4-en-1-yl)-1H-indole, with its distinct aromatic and aliphatic regions, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete spectral assignment.
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, allowing for the comprehensive mapping of its structure.
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is instrumental in tracing the connectivity within the pentenyl chain and the aromatic protons of the indole (B1671886) ring. Cross-peaks would be expected between the adjacent protons of the pentenyl chain and between the vicinal protons on the benzene (B151609) ring of the indole nucleus. researchgate.netsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates protons directly to the carbons to which they are attached. columbia.edu This technique is invaluable for assigning the carbon signals based on the more readily interpretable proton spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. uvic.ca
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. libretexts.org This is particularly useful for determining the stereochemistry and conformation of molecules. libretexts.orgnih.gov For this compound, NOESY could reveal through-space interactions between the N-methyl group protons and the protons at the C7 position of the indole ring, as well as interactions between the protons of the pentenyl chain and the indole ring, providing insights into the preferred conformation of the side chain relative to the indole core. libretexts.orgnih.govyoutube.com
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations | Key HMBC Correlations (with Carbons) | Key NOESY Correlations |
| N-CH₃ | --- | C2, C7a | H-7 |
| H-3 | H-4, H-5, H-6 | C2, C4, C5, C7a | H-4, Pentenyl H-1' |
| H-4 | H-3, H-5 | C3, C5, C6, C7a | H-3, H-5 |
| H-5 | H-4, H-6 | C3, C4, C6, C7 | H-4, H-6 |
| H-6 | H-5, H-7 | C4, C5, C7, C7a | H-5, H-7 |
| H-7 | H-6 | C5, C6, C7a, N-CH₃ | H-6, N-CH₃ |
| Pentenyl H-1' | Pentenyl H-2' | C2, C3, Pentenyl C-2', C-3' | H-3, Pentenyl H-2' |
| Pentenyl H-4' | Pentenyl H-5' | Pentenyl C-3', C-5' | Pentenyl H-3', H-5' |
| Pentenyl H-5' | Pentenyl H-4' | Pentenyl C-3', C-4' | Pentenyl H-4' |
This table represents predicted correlations based on the known principles of 2D NMR spectroscopy and data from related indole structures.
While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing crystalline forms, polymorphs, and amorphous solids. nih.gov For this compound, ssNMR could be employed to study its solid-state conformation and packing, which can differ significantly from its solution-state structure. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material. This can be particularly important in pharmaceutical sciences where the solid form of a compound can affect its physical properties.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. acs.orgnih.gov For this compound, HRMS would confirm the molecular formula C₁₄H₁₇N.
Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural elucidation. scirp.orgresearchgate.net Under electron ionization (EI), characteristic fragmentation pathways for N-alkylated indoles often involve cleavages of the side chain and the indole ring. nih.govnih.gov For the title compound, key fragmentation would likely involve the loss of the pentenyl side chain and subsequent fragmentations of the indole ring.
Table 2: Predicted HRMS Fragmentation of this compound
| m/z (predicted) | Proposed Fragment Ion | Elemental Composition |
| 199.1356 | [M]⁺ | C₁₄H₁₇N |
| 130.0651 | [M - C₅H₉]⁺ | C₉H₈N |
| 115.0546 | [C₉H₈N - CH₃]⁺ | C₈H₅N |
This table represents predicted fragmentation patterns based on common fragmentation pathways of related indole structures.
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights (e.g., Raman, FTIR)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.orgtsijournals.comresearchgate.net
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H stretching of the indole ring, the aliphatic C-H stretching of the methyl and pentenyl groups, and the C=C stretching of the alkene in the side chain and the aromatic ring. researchgate.netacs.org The absence of an N-H stretching band would confirm the N-methylation.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. tsijournals.com The C=C stretching of the pentenyl group and the aromatic ring vibrations would be expected to show strong signals in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 2960-2850 | FTIR, Raman |
| C=C Stretch (alkene) | ~1640 | FTIR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |
| C-N Stretch | 1360-1250 | FTIR |
This table represents predicted vibrational frequencies based on characteristic group frequencies and data from related indole structures.
Chromatographic Separation and Purification Techniques
Chromatographic techniques are essential for the separation and purification of chemical compounds and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for analyzing complex mixtures. cetjournal.itnih.gov For a relatively non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. researchgate.netpharmaknowledgeforum.comresearchgate.netchromatographyonline.comamazonaws.com
A typical RP-HPLC setup would involve a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good separation of the main compound from any potential impurities, which might have different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the indole chromophore has strong absorbance. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for "this compound" and its potential volatile derivatives. The inherent volatility of the parent compound allows for its direct analysis, while derivatization can be employed to enhance its chromatographic properties or to analyze less volatile impurities.
The retention time (RT) in GC is a critical parameter for compound identification and is influenced by the analyte's volatility and its interaction with the stationary phase of the GC column. For "this compound," the retention time will be dependent on the specific GC conditions employed, such as the column type, temperature program, and carrier gas flow rate. nih.gov
A common approach for the analysis of indole derivatives is the use of a non-polar or semi-polar capillary column, such as one coated with a dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane stationary phase. nist.gov The retention index (RI) system, particularly the Kovats retention index, provides a more standardized measure for inter-laboratory comparison of GC data. nist.govgcms.cz The RI is calculated based on the retention times of n-alkane standards. For "this compound," the retention index would be expected to be higher than that of 1-methylindole (B147185) due to the presence of the C5 alkenyl chain. The double bond in the side chain may slightly decrease the retention time on a non-polar column compared to its saturated counterpart, 1-methyl-2-pentyl-1H-indole.
Hypothetical GC parameters for the analysis of "this compound" are presented in the table below.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Expected Retention Time | 15 - 20 minutes |
Derivatization, such as silylation, may be employed, particularly for the analysis of related compounds that might possess active hydrogens (e.g., hydroxylated metabolites). However, for the target compound, which lacks active hydrogens, derivatization is generally not necessary for GC analysis.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and purity assessment of organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As "this compound" passes through the GC column, it is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
The mass spectrum of "this compound" is expected to show a prominent molecular ion peak ([M]⁺) at m/z 199, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the N-methylated indole core and the pentenyl side chain. Key fragmentation pathways would likely involve:
Loss of the pentenyl side chain: Cleavage of the bond between the indole ring and the side chain would result in a fragment corresponding to the 1-methyl-1H-indol-2-yl cation.
Fragmentation of the pentenyl chain: Cleavage at various points along the C5 chain, including allylic cleavage, would produce a series of characteristic ions.
Rearrangements: Intramolecular rearrangements, common in the fragmentation of unsaturated systems, may also be observed.
The table below outlines the expected major fragments in the EI-MS of "this compound."
Table 2: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound
| m/z | Proposed Fragment | Relative Abundance |
| 199 | [M]⁺ | Moderate |
| 130 | [M - C₅H₉]⁺ (loss of pentenyl radical) | High |
| 115 | [C₈H₅N]⁺ (further fragmentation of indole ring) | Moderate |
| 41 | [C₃H₅]⁺ (allyl cation from pentenyl chain) | High |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For "this compound," LC-MS provides a complementary method to GC-MS for purity assessment and can be particularly useful for the analysis of potential non-volatile impurities or degradation products.
In a typical reversed-phase LC-MS analysis, the compound would be separated on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.govresearchgate.net
The eluent from the LC is introduced into the mass spectrometer, where ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used. For N-substituted indoles, ESI in positive ion mode is commonly effective, generating the protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the selected precursor ion ([M+H]⁺) and analyzing the resulting product ions. This technique, often referred to as LC-MS/MS, offers high selectivity and sensitivity. nih.govresearchgate.net
The table below presents a hypothetical set of LC-MS parameters for the analysis of the target compound.
Table 3: Illustrative Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for this compound
| Parameter | Value/Description |
| LC System | UHPLC or HPLC |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | ESI Positive |
| Precursor Ion (MS1) | m/z 200.16 [M+H]⁺ |
| Product Ions (MS/MS) | Fragmentation of m/z 200.16 |
X-ray Crystallography for Absolute Structure Determination (if suitable crystal forms are obtained)
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming the connectivity and stereochemistry.
The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality. For "this compound," obtaining a suitable crystal may be challenging due to the conformational flexibility of the pentenyl side chain. However, if a suitable crystal can be obtained, the analysis would provide definitive proof of the structure.
The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
While no crystal structure for "this compound" is currently available in the public domain, analysis of related indole derivatives provides insight into the expected structural features. For instance, the crystal structure of 1-methyl-2-phenyl-1H-indole has been reported, confirming the planarity of the indole ring system. nih.gov Similarly, a crystal structure of a 1-methyl-3-substituted indole derivative has been elucidated, providing detailed bond length and angle information for the N-methylated indole core. mdpi.com
Should a crystal structure of "this compound" be determined, the data would be presented in a crystallographic information file (CIF) and would include the parameters listed in the table below.
Table 4: Representative Data from a Hypothetical X-ray Crystallographic Analysis of this compound
| Parameter | Expected Value/Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Calculated Density | g/cm³ |
| Final R-factor | < 0.05 for a well-resolved structure |
| Bond Lengths (Å) | C-N, C-C bonds within the indole ring and side chain |
| **Bond Angles (°) ** | Angles defining the geometry of the molecule |
| Torsion Angles (°) | Describing the conformation of the pentenyl side chain |
Future Research Directions and Synthetic Potential
Exploration of Novel Synthetic Routes to Access Derivatives
The synthesis of derivatives of 1-Methyl-2-(pent-4-en-1-yl)-1H-indole can be approached through various innovative strategies that build upon established and emerging methodologies in indole (B1671886) chemistry. While traditional methods like the Fischer indole synthesis provide a foundational approach, contemporary research focuses on more modular and efficient routes. youtube.com
One promising avenue is the adaptation of [4+1] annulation reactions . For instance, a protocol involving the double, site-selective C(sp³)–H/C(sp²)–H annulation of N,N-dialkylanilines with a suitable coupling partner could be tailored to generate a diverse array of N-alkylindoles, including derivatives of the target compound. nih.gov Another approach could involve a [4+1] annulation of aminobenzyl phosphonium (B103445) salts with substituted cinnamaldehydes to yield various 2-alkenylindole derivatives. bohrium.com
Furthermore, intramolecular cyclization strategies offer a powerful tool for creating complex derivatives. A novel route could involve an oxidation-intramolecular cyclization-elimination sequence starting from N-substituted 2-alkenylanilines to produce a range of indole derivatives. mdpi.com Additionally, the development of modular synthetic routes, potentially from renewable resources like lignin, could provide access to novel ortho-aminoacetal intermediates that, through subsequent cyclization, yield a library of functionalized indoles. rsc.orgdocumentsdelivered.com The direct C-H functionalization of the indole core at various positions (C4 to C7) using directing groups also presents a viable strategy for synthesizing a wide range of substituted indole compounds. acs.org
Development of Highly Selective Catalytic Systems for Transformations
The transformation of this compound into more complex molecules hinges on the development of highly selective catalytic systems. The presence of both an electron-rich indole ring and a reactive terminal alkene offers multiple sites for catalytic intervention.
Transition-metal catalysis is a key area of exploration. Palladium-catalyzed reactions, such as the oxidative Heck reaction followed by intramolecular C-H amidation, could be adapted to create novel fused ring systems. nih.gov Nickel-catalyzed domino Heck-type reactions, which can utilize methyl esters as cross-coupling electrophiles, also present an intriguing possibility for functionalizing the alkenyl chain. nih.gov Moreover, cobalt(III)-catalyzed C–H/N–O functionalization with nitrones provides a redox-neutral pathway to construct diverse indole structures. acs.org
The use of earth-abundant metal catalysts , such as iron, is a growing trend in sustainable chemistry. Iron-catalyzed oxidative C(sp³)–H functionalization of related indolin-2-ones has been shown to be effective and could potentially be adapted for transformations involving the pentenyl side chain. nih.govrsc.org The development of catalysts that can selectively functionalize the C7 position of the indole ring is another important research direction, as this modification is present in numerous bioactive compounds. rsc.org
Investigation of Unique Reactivity Patterns Arising from Combined Indole and Alkenyl Moieties
The juxtaposition of the indole nucleus and the pentenyl chain in this compound is expected to give rise to unique reactivity patterns. The interplay between these two functional groups can be exploited to design novel cascade reactions and intramolecular transformations.
A significant area of investigation is the intramolecular cyclization of the alkenyl chain onto the indole core. Acid-catalyzed 2-alkylation of indoles with alkenes has been demonstrated, suggesting the possibility of an intramolecular variant with the subject compound to form new carbocyclic rings. nih.gov Electrophilic cyclization induced by reagents like n-Bu4NI could facilitate the simultaneous construction of the indole ring and installation of a functional group at the 3-position, a strategy that could be adapted for intramolecular processes. nih.gov
Tandem reactions that functionalize both the indole and the alkene in a single operation are of particular interest. For example, a tandem 5-exo-trig Heck cyclization followed by intramolecular C–H bond functionalization could lead to the rapid assembly of complex polycyclic structures. thieme-connect.de The development of cascade reactions, such as the indole-involved alkene cascade, can lead to the formation of poly-substituted indoles with high efficiency. researchgate.net The inherent reactivity of the C2-C3 π-bond in the indole ring can also be harnessed in cycloaddition reactions to build diverse heterocyclic systems. nih.gov
Theoretical Insights Guiding Experimental Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT) calculations , plays an increasingly crucial role in predicting and understanding the reactivity of complex organic molecules. For this compound, theoretical studies can provide invaluable insights to guide experimental efforts.
DFT methods can be employed to study the mechanisms and enantioselectivity of potential reactions, such as the Friedel-Crafts reaction of the indole with various electrophiles. acs.orgnih.gov Such calculations can help in the rational design of chiral catalysts to favor the formation of a specific stereoisomer. Theoretical modeling can also elucidate the role of solvents and other additives in influencing reaction pathways, as demonstrated in the synthesis of 2-substituted indoles from 2-alkynyldimethylanilines in ethanol. rsc.org
Furthermore, DFT calculations can support the interpretation of experimental observations in catalytic cycles. For instance, in iron-catalyzed amination of indoles, DFT calculations have been used to support the existence of key intermediates like the Fe(III)-imidyl radical. acs.org By predicting the energies of transition states and intermediates for various potential reaction pathways, such as intramolecular cyclizations or catalytic cross-coupling reactions, theoretical studies can help researchers to identify the most promising experimental conditions and to understand the origins of observed selectivity. researchgate.net
Advancements in Analytical Characterization of Novel Compounds
The successful synthesis and study of novel derivatives of this compound will rely on sophisticated analytical techniques for their unambiguous structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structure elucidation. Advanced 1D and 2D NMR techniques are essential for characterizing complex heterocyclic structures. ipb.ptresearchgate.net For indole derivatives, specific 1H and 13C NMR signals can be analyzed to confirm substitution patterns and stereochemistry. youtube.com Quantitative 1H NMR (qNMR) has also emerged as a powerful tool for the simultaneous quantification of multiple indole alkaloids without the need for standard compounds for each analyte. nih.gov
Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is another indispensable tool. LC-MS/MS methods offer high sensitivity and selectivity for the detection and quantification of indole derivatives in complex mixtures. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of novel compounds. mdpi.com The fragmentation patterns observed in tandem mass spectrometry (ESI-QTOF-MS/MS) can provide detailed structural information, helping to distinguish between isomers and to identify characteristic fragments of the indole core. researchgate.net These advanced analytical methods will be critical for confirming the structures of newly synthesized compounds and for studying their metabolic fate in biological systems.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Methyl-2-(pent-4-en-1-yl)-1H-indole?
Answer: The compound can be synthesized via transition metal-catalyzed cross-coupling reactions. Palladium- or rhodium-mediated methodologies are effective for constructing the pent-4-en-1-yl side chain . Key steps include:
- Starting materials : 1-methylindole derivatives with appropriate leaving groups (e.g., halides).
- Catalysts : Pd(OAc)₂ (5–10 mol%) or RhCl(PPh₃)₃.
- Conditions : 80–120°C in anhydrous DMF or THF under inert atmosphere for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer: A multi-technique approach is critical:
- HR-ESI-MS : Confirm molecular formula (e.g., C₁₄H₁₅N⁺, theoretical m/z 211.1230; experimental 211.1227 ).
- NMR : ¹H (δ 4.8–5.2 ppm for vinyl protons) and ¹³C NMR (δ ~110–150 ppm for aromatic carbons).
- IR : Identify C=C stretches (~1640 cm⁻¹) and N–H vibrations (if present) .
Q. What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, ANSI-approved goggles, and flame-resistant lab coats.
- Engineering controls : Perform reactions in fume hoods (≥100 fpm face velocity).
- Waste management : Segregate halogenated/non-halogenated waste and use vermiculite for spills .
Advanced Research Questions
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?
Answer: Follow a systematic protocol:
Purity verification : HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
NMR calibration : Use TMS or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm).
Isotopic pattern analysis : Compare HR-MS data with theoretical simulations (e.g., m/z 211.1230 vs. 211.1227 ).
Computational validation : DFT calculations (B3LYP/6-31G* level) to predict NMR shifts .
Q. What crystallographic strategies determine 3D structures of derivatives?
Answer:
- Single-crystal X-ray diffraction at 90–100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL with anisotropic displacement parameters (R factor <0.08; data-to-parameter ratio >15:1 ).
- Validation : Compare bond lengths/angles with Cambridge Structural Database (CSD) references.
Q. How can SAR studies optimize biological activity?
Answer: Design strategies include:
Q. What chromatographic methods improve purification efficiency?
Answer:
Q. How can electronic effects in substituted indoles be analyzed?
Answer: Combine:
- UV-Vis : Monitor π→π* transitions (Δλ >20 nm indicates electronic perturbation).
- Cyclic voltammetry : Measure oxidation potentials (Epa ~+0.8–1.2 V vs SCE).
- ¹⁵N NMR : Probe nitrogen environment (δN ~120–150 ppm ).
Experimental Design & Validation
Q. What parameters ensure successful scale-up synthesis?
Answer:
Q. How can biological activity be validated while minimizing false positives?
Answer: Use orthogonal validation:
Primary screen : Cell-based assay (e.g., IC₅₀ determination).
Secondary confirmation : Surface plasmon resonance (SPR) for binding affinity.
Proteomics : Identify off-target interactions via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
